[(5-Fluorothiophen-2-yl)methyl][(3-methoxyphenyl)methyl]amine
CAS No.: 1856040-86-2
Cat. No.: VC15766755
Molecular Formula: C13H14FNOS
Molecular Weight: 251.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1856040-86-2 |
|---|---|
| Molecular Formula | C13H14FNOS |
| Molecular Weight | 251.32 g/mol |
| IUPAC Name | N-[(5-fluorothiophen-2-yl)methyl]-1-(3-methoxyphenyl)methanamine |
| Standard InChI | InChI=1S/C13H14FNOS/c1-16-11-4-2-3-10(7-11)8-15-9-12-5-6-13(14)17-12/h2-7,15H,8-9H2,1H3 |
| Standard InChI Key | IPIGPTLPPGSYKT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)CNCC2=CC=C(S2)F |
Introduction
[(5-Fluorothiophen-2-yl)methyl][(3-methoxyphenyl)methyl]amine is a synthetic organic compound characterized by its unique structural features, including a fluorinated thiophene ring and a methoxy-substituted phenyl group. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential interactions with biological targets.
Synthesis Methods
The synthesis of [(5-Fluorothiophen-2-yl)methyl][(3-methoxyphenyl)methyl]amine typically involves multi-step organic reactions. These methods often require controlled conditions, including temperature and solvent choice, to optimize yield and purity. Common techniques for confirming the structure and purity of the synthesized compound include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Comparison with Similar Compounds
Several compounds share structural similarities with [(5-Fluorothiophen-2-yl)methyl][(3-methoxyphenyl)methyl]amine, each exhibiting unique properties:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Fluorothiophene | Contains a thiophene ring | Lacks amine functionality |
| 3-Methoxyphenylmethylamine | Similar methoxy substitution | Does not contain fluorine |
| [(4-Methoxyphenyl)methyl]amine | Contains a methoxy group on a phenyl ring | Lacks sulfur and fluorine substituents |
| N-(2-Methoxyphenyl)-N-(4-fluorophenyl)amine | Contains both methoxy and fluorine groups | Different substitution pattern |
Safety and Handling
While specific safety data for [(5-Fluorothiophen-2-yl)methyl][(3-methoxyphenyl)methyl]amine are not detailed, compounds with similar structures often require careful handling due to potential toxicity risks. It is advisable to consult safety sheets and follow appropriate protocols for handling and storage.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume